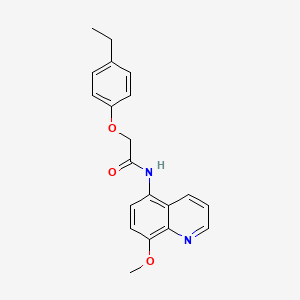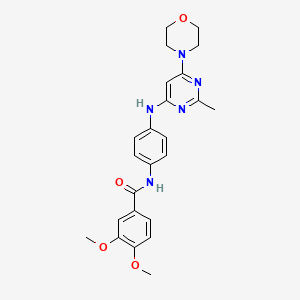![molecular formula C24H17Cl2NO5 B11324657 methyl 4-chloro-2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11324657.png)
methyl 4-chloro-2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring system and chlorinated phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with 4-chlorophenylacetic acid, followed by cyclization to form the benzopyran ring. The final step involves esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and benzopyran ring system allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Shares the chlorinated benzoate structure but lacks the benzopyran ring.
4-chlorophenylacetic acid: Contains the chlorinated phenyl group but does not have the ester or benzopyran components.
Benzopyran derivatives: Similar ring system but with different substituents, leading to varied biological activities.
Uniqueness
Methyl 4-chloro-2-[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is unique due to its combination of chlorinated phenyl groups and benzopyran ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H17Cl2NO5 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H17Cl2NO5/c1-31-23(29)19-9-7-17(26)12-20(19)27-22(28)14-4-8-18-15(10-14)11-21(32-24(18)30)13-2-5-16(25)6-3-13/h2-10,12,21H,11H2,1H3,(H,27,28) |
InChI Key |
JGFFRURRJLDCHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-ethoxy-4-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324579.png)

![2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324586.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide](/img/structure/B11324588.png)
![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B11324594.png)
![N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B11324603.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11324605.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B11324611.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324623.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11324624.png)

![N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324639.png)
![6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324643.png)
